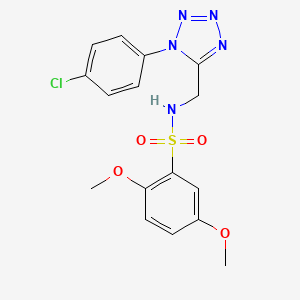

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

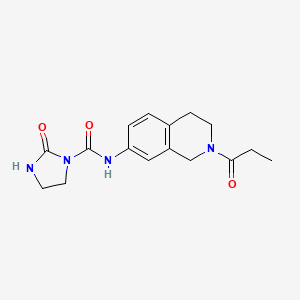

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide, also known as TAK-915, is a selective antagonist of the orexin type 2 receptor. Orexin, also known as hypocretin, is a neuropeptide that plays a key role in regulating wakefulness, appetite, and reward-seeking behavior. TAK-915 has been studied for its potential therapeutic applications in treating sleep disorders, addiction, and obesity.

Applications De Recherche Scientifique

Molecular Docking and Structural Analysis

One of the primary applications of this compound is in molecular docking studies and structural analysis. For instance, docking studies and crystal structure analysis of tetrazole derivatives, including compounds similar to the one , have been conducted to understand their orientation and interaction within the active sites of enzymes such as cyclooxygenase-2 (COX-2). These studies, which include X-ray crystallography, provide insights into the molecular configurations and intermolecular interactions that contribute to their potential as COX-2 inhibitors (Al-Hourani et al., 2015). Such research aids in the development of targeted therapeutic agents by elucidating the structural basis of compound efficacy.

Anticancer and Antibacterial Activities

Research has also explored the anticancer and antibacterial potential of sulfonamide derivatives. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes exhibit promising antiproliferative activity against various cancer cells, suggesting the compound's relevance in developing novel anticancer treatments (González-Álvarez et al., 2013). Similarly, novel benzenesulfonamide derivatives have shown antibacterial activity against a range of Gram-positive bacteria, highlighting their potential in addressing antibiotic resistance (Sławiński et al., 2013).

Photodynamic Therapy for Cancer Treatment

The compound's derivatives have been investigated for their applications in photodynamic therapy (PDT) for cancer treatment. For instance, a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrates high singlet oxygen quantum yield, indicating its potential as a Type II photosensitizer in PDT. Its good fluorescence properties and appropriate photodegradation quantum yield make it a promising candidate for cancer therapy (Pişkin et al., 2020).

Computational Studies and Chemical Reactions

Furthermore, computational studies and chemical reaction analyses have been conducted to understand the structural and electronic properties of similar sulfonamide molecules. These studies provide insights into the compound's reactivity, stability, and interaction with biological targets, facilitating the design of more effective molecules for various applications (Murthy et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets, including receptors, enzymes, and proteins, which play crucial roles in numerous biological processes .

Mode of Action

This interaction can lead to changes in the target’s function, which can have downstream effects on various biological processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through various routes .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels, including modulation of receptor activity, alteration of enzyme function, and changes in protein expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O4S/c1-25-13-7-8-14(26-2)15(9-13)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYUMVKCVKSWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,5-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide](/img/structure/B2843360.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4,4,4-trifluorobutan-1-one](/img/structure/B2843361.png)

![8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2843364.png)

![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)

![1-[(5-Nitro-2-pyridinyl)amino]cyclopentanecarboxylic acid](/img/structure/B2843372.png)

![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)

![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2843376.png)